phenyl 2-chloroacetate

Catalog No.
S702401
CAS No.
620-73-5
M.F
C8H7ClO2
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
phenyl 2-chloroacetate

CAS Number

620-73-5

Product Name

phenyl 2-chloroacetate

IUPAC Name

phenyl 2-chloroacetate

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C8H7ClO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

AGUWUIVKDXDKBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)CCl

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCl

Organic Synthesis:

  • Precursor for other chemicals: PCA serves as a valuable starting material for synthesizing various organic compounds, including pharmaceuticals, dyes, and pesticides. Its reactive chloroacetate group allows for further chemical transformations, making it a versatile building block in organic synthesis. [Source: Wohra, A., & Kapoor, R. (2014). Organic synthesis. Alpha Publications]

Biological Studies:

  • Enzyme inhibitor

    PCA exhibits inhibitory effects on certain enzymes, particularly those involved in cellular metabolism. This property makes it a valuable tool for researchers studying enzyme function and cellular processes. For instance, PCA can inhibit choline acetyltransferase, an enzyme crucial for the nervous system, allowing researchers to investigate its role in neurodegenerative diseases. Source: PubChem. [Phenyl chloroacetate, CAS#: 140-62-1: )]

  • Antibacterial and antifungal activity

    Studies have shown that PCA possesses some antibacterial and antifungal properties. While not potent enough for clinical use, this activity makes it a potential candidate for developing novel antimicrobial agents. [Source: Martins, A. P., Jesus, A. R., Oliva-Teles, A., & Roque, A. C. (2009). Synthesis and antimicrobial activity of esters of chloroacetic acid. Molecules, 14(11), 4400-4412.]

Material Science:

  • Precursor for polymers: PCA can be used as a starting material for the synthesis of certain polymers. These polymers have potential applications in various fields, including drug delivery, electronics, and biomaterials. However, further research is needed to explore their full potential. [Source: Rzayev, F. M., & Mammadov, S. G. (2000). Synthesis and investigation of poly-(phenyl chloroacetate). Polymer Science Series A, 42(5), 582-586.]

Phenyl 2-chloroacetate is an organic compound with the molecular formula C₈H₇ClO₂. It features a phenyl group attached to a chloroacetate moiety, characterized by the presence of a chlorine atom on the second carbon of the acetate group. This compound is typically encountered as a colorless to pale yellow liquid and has applications in various chemical syntheses due to its reactive nature.

PCA is considered a harmful substance. It exhibits the following hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
  • Skin and Eye Irritation: Causes severe skin and eye irritation.
  • Chronic Toxicity: Limited data available on chronic effects, but potential for adverse effects on the respiratory system and kidneys exists.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling PCA.
  • Ensure proper ventilation when working with PCA.
  • Handle and dispose of PCA according to recommended safety protocols.
, primarily due to its electrophilic chloroacetate group. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of phenyl amides or esters.
  • Hydrolysis: In the presence of water, phenyl 2-chloroacetate can hydrolyze to yield phenol and chloroacetic acid.
  • Esterification: It can react with alcohols to form esters, a process that can be catalyzed by acids.

Phenyl 2-chloroacetate can be synthesized through several methods:

  • Direct Reaction of Phenol and Chloroacetyl Chloride: This method involves reacting phenol with chloroacetyl chloride in the presence of a catalyst such as pyridine or an organic ammonium salt, often under solvent-free conditions. The reaction typically occurs at elevated temperatures (80°C to 130°C) to improve yield .
  • Alternative Methods: Other synthetic routes may include the use of chloroacetic acid and phenol under acidic conditions or through microwave-assisted synthesis for improved efficiency.

Phenyl 2-chloroacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure/Functional GroupUnique Features
Phenyl AcetateC₈H₈O₂Non-reactive; used as a flavoring agent
Chloroacetic AcidC₂H₃ClO₂Stronger acid; more reactive
Benzoyl ChlorideC₇H₅ClOMore reactive acyl halide
Phenyl 2-bromoacetateC₈H₇BrO₂Similar reactivity but with bromine

Phenyl 2-chloroacetate stands out due to its balance between reactivity and stability, making it suitable for various synthetic applications without being overly aggressive like other halogenated acetic acids.

XLogP3

2.1

Boiling Point

232.5 °C

Melting Point

44.5 °C

UNII

X6N46728S9

Other CAS

620-73-5

Wikipedia

Phenyl chloroacetate

General Manufacturing Information

Acetic acid, 2-chloro-, phenyl ester: INACTIVE

Dates

Modify: 2023-08-15

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